6-fluoro-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid
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Overview
Description
(E)-6-Fluoro-2-(4-styrylphenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a fluorine atom at the 6th position, a styryl group at the 4th position of the phenyl ring, and a carboxylic acid group at the 4th position of the quinoline ring, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-Fluoro-2-(4-styrylphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Styrylphenyl Intermediate: The styryl group can be introduced via a Heck reaction, where a styrene derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Quinoline Ring Formation: The quinoline ring can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene.
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of recyclable catalysts could be employed to scale up the production process while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-6-Fluoro-2-(4-styrylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or carboxylated derivatives.
Reduction: Formation of alcohols, aldehydes, or amines.
Substitution: Formation of halogenated, alkylated, or aminated quinoline derivatives.
Scientific Research Applications
(E)-6-Fluoro-2-(4-styrylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom and the conjugated styryl group.
Medicine: Explored for its potential as an anticancer, antimicrobial, and antiviral agent due to the biological activity associated with quinoline derivatives.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-6-Fluoro-2-(4-styrylphenyl)quinoline-4-carboxylic acid is likely related to its ability to interact with biological macromolecules such as DNA, enzymes, and receptors. The quinoline ring can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core structure.
Quinoline-4-carboxylic acid: A simpler analog lacking the styryl and fluorine substituents.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.
Uniqueness
(E)-6-Fluoro-2-(4-styrylphenyl)quinoline-4-carboxylic acid is unique due to the combination of the fluorine atom, styryl group, and carboxylic acid functionality. This unique structure may confer enhanced biological activity and selectivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C24H16FNO2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
6-fluoro-2-[4-[(E)-2-phenylethenyl]phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C24H16FNO2/c25-19-12-13-22-20(14-19)21(24(27)28)15-23(26-22)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-15H,(H,27,28)/b7-6+ |
InChI Key |
OAFDKANKUYMJBE-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O |
Origin of Product |
United States |
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